1,4-Dibromo-2-butene
Overview
Description
1,4-Dibromo-2-butene is an organic compound with the molecular formula C4H6Br2. It is a colorless to slightly brown crystalline solid that is slightly soluble in water. . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Mechanism of Action
Target of Action
1,4-Dibromo-2-butene is primarily used as a reagent in the preparation of diaminoalkenes through copper-mediated diamination reactions . It’s also used in the synthesis of various pharmaceutical intermediates .
Mode of Action
This compound interacts with its targets through electrophilic addition reactions. For instance, it reacts with atactic poly (2-vinylpyridine), leading to the formation of long-range 3D molecular ordering in polymer chains . This interaction results in changes in the molecular structure of the target, which can influence its function and properties.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various pharmaceutical intermediates . The downstream effects of these pathways would depend on the specific intermediates being synthesized and their roles in biological systems.
Pharmacokinetics
Its physical and chemical properties such as its melting point (48-51 °c), boiling point (205 °c), and density (19393 g/mL at 25 °C) can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it’s involved in. For instance, when it reacts with atactic poly (2-vinylpyridine), it leads to the formation of long-range 3D molecular ordering in polymer chains . This can influence the properties of the resulting polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it may be sensitive to exposure to light and air . Therefore, it’s typically stored in conditions between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dibromo-2-butene can be synthesized through the bromination of 1,4-butadiene. The reaction involves the addition of bromine (Br2) to 1,4-butadiene in the presence of a solvent such as chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods:
In industrial settings, the production of this compound follows a similar bromination process. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product. The crude product is then purified through crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions:
1,4-Dibromo-2-butene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form addition products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form conjugated dienes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Substitution: Products include compounds where bromine atoms are replaced by other functional groups.
Addition: Products include dibromoalkanes.
Elimination: Products include conjugated dienes such as 1,3-butadiene.
Scientific Research Applications
1,4-Dibromo-2-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the synthesis of unsaturated polyethers and other polymeric materials.
Material Science: It is employed in the preparation of materials with specific properties, such as long-range molecular ordering in polymer chains.
Biological Studies: It is used in studies involving the metabolism of halogenated compounds and their effects on biological systems.
Comparison with Similar Compounds
1,4-Dibromobutane: Similar in structure but lacks the double bond present in 1,4-Dibromo-2-butene.
1,3-Dibromopropane: A shorter chain analog with two bromine atoms on adjacent carbon atoms.
1,6-Dibromohexane: A longer chain analog with two bromine atoms on the terminal carbon atoms.
Uniqueness:
This compound is unique due to the presence of a double bond between the second and third carbon atoms, which allows it to participate in a wider range of chemical reactions, including addition and elimination reactions. This structural feature also makes it a valuable intermediate in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
(E)-1,4-dibromobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLHIUHKIVPAB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024941 | |
Record name | (E)-1,4-Dibromo-2-butene | |
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Molecular Weight |
213.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
397 °F at 760 mmHg (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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CAS No. |
821-06-7, 6974-12-5 | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20120 | |
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Record name | trans-1,4-Dibromo-2-butene | |
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Record name | 2-Butene, 1,4-dibromo-, (2E)- | |
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Record name | 2-Butene, 1,4-dibromo- | |
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Record name | 2-Butene, 1,4-dibromo-, (2E)- | |
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Record name | (E)-1,4-Dibromo-2-butene | |
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Record name | (E)-1,4-dibromobut-2-ene | |
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Record name | 1,4-dibromobut-2-ene | |
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Melting Point |
128.1 °F (NTP, 1992) | |
Record name | (E)-1,4-DIBROMO-2-BUTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20120 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.
A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of this compound and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []
ANone: Yes, this compound exists as both cis and trans isomers.
A: The cis and trans isomers of this compound exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []
ANone: this compound is a versatile reagent used for:
ANone: this compound is a key monomer in the synthesis of various polymers:
ANone: Polymers synthesized from this compound can exhibit a range of properties:
ANone: The stereochemistry of this compound, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:
ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from this compound demonstrate catalytic activity in various reactions:
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